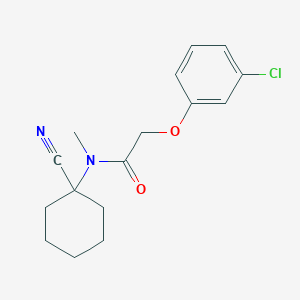
N-hydroxy-L-phenylalanine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enzymatic Role in Amino Acid Metabolism
N-hydroxy-L-phenylalanine is closely related to phenylalanine, an essential amino acid involved in various metabolic processes. Phenylalanine hydroxylase (PheH) is a crucial enzyme that catalyzes the hydroxylation of L-phenylalanine (L-Phe) to L-tyrosine, an essential step in phenylalanine metabolism. This reaction is significant in preventing phenylalanine accumulation in the body, which can lead to disorders like phenylketonuria (PKU) (Zhang, Ames, & Walsh, 2011).
Phenylketonuria Research
Research into phenylketonuria (PKU) has revealed insights into the role of enzymes related to phenylalanine metabolism. PKU is a metabolic disorder resulting from a deficiency in phenylalanine hydroxylase, leading to elevated phenylalanine levels. Studies have examined the genetic, molecular, and biochemical aspects of this disorder, providing valuable information on phenylalanine's metabolic pathways (Mitchell, Trakadis, & Scriver, 2011).
Biochemical Characterization of Phenylalanine-Derived Compounds
Research has also focused on characterizing compounds derived from phenylalanine, such as tyrosine. This includes studying the binding and domain organization in enzymes like human phenylalanine hydroxylase, which plays a crucial role in converting phenylalanine to tyrosine. Such studies help understand the structural and functional aspects of these enzymes (Thórólfsson et al., 2002).
Exploration of Therapeutic Approaches in Metabolic Disorders
Significant research has been directed toward developing therapeutic approaches for metabolic disorders involving phenylalanine, like PKU. This includes the study of various treatments, dietary management, and potential future interventions like gene therapy (Spronsen, 2010).
Industrial Applications in Amino Acid Production
Beyond medical research, there are studies on optimizing the production of amino acids like L-phenylalanine for food and medicinal applications. This includes exploring enzymatic pathways and genetic modifications in microorganisms to enhance phenylalanine production, which is vital for industrial applications (Ding et al., 2016).
Wirkmechanismus
Target of Action
N-hydroxy-L-phenylalanine primarily targets the enzyme phenylalanine hydroxylase . This enzyme plays a crucial role in the metabolism of phenylalanine, an essential amino acid . Phenylalanine hydroxylase catalyzes the hydroxylation of the aromatic side-chain of phenylalanine to generate tyrosine .
Mode of Action
This compound interacts with its target, phenylalanine hydroxylase, to undergo a transformation into Z-phenylacetaldoxime . This conversion is facilitated by the enzyme this compound decarboxylase/oxidase . The process involves the formation of a Fe (II)-O-O-BH4 bridge, heterolytic cleavage of the O-O bond to yield the ferryl oxo hydroxylating intermediate Fe (IV)=O, and attack on Fe (IV)=O to hydroxylate phenylalanine substrate to tyrosine .
Biochemical Pathways
This compound is involved in the biosynthesis of other amino acids and is essential in the structure and function of many proteins and enzymes . Most dietary phenylalanine is converted into another amino acid, tyrosine, by the enzyme phenylalanine hydroxylase (PAH) with the help of a cofactor called tetrahydrobiopterin (BH4) . Tyrosine is then converted into several other products, including dopamine, a neurotransmitter involved in coordination, movement, as well as pleasure and reward .
Pharmacokinetics
It’s known that phenylalanine, the precursor of this compound, undergoes rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes and cofactors is necessary for the conversion of this compound into other compounds . Additionally, the pH and temperature of the environment can affect the stability and efficacy of this compound.
Zukünftige Richtungen
Future research directions could include the efficient biosynthesis of L-phenylalanine from inexpensive aromatic precursors . Additionally, the sensing, uptake, and catabolism of L-phenylalanine during 2-Phenylethanol biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae could be explored .
Biochemische Analyse
Biochemical Properties
N-hydroxy-L-phenylalanine interacts with several enzymes and proteins. One key enzyme is phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of L-phenylalanine to trans-cinnamic acid . This interaction is fundamental to the phenylpropanoid pathway, a major metabolic route in plants .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is a precursor of tyrosine, which leads to the formation of adrenaline, a brain chemical promoting mental alertness, memory, mood elevation, and appetite suppression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the phenylpropanoid pathway, it binds to the enzyme PAL, leading to the production of trans-cinnamic acid .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway . It interacts with enzymes like PAL and can affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
(2S)-2-(hydroxyamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJSQTVPKSYCB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14668-24-7 | |
| Record name | (2S)-2-(N-hydroxyamino)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2466483.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2466486.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2466487.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2466491.png)
![1-(2,4-Dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2466492.png)


![2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2466497.png)
![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2466498.png)
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2466500.png)
![2-methyl-N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2466502.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466503.png)